molecular formula C70H80N10O16 B1226755 Dihydroergotamine tartrate CAS No. 5989-77-5

Dihydroergotamine tartrate

Cat. No. B1226755
CAS RN: 5989-77-5
M. Wt: 1317.4 g/mol
InChI Key: AYYQJUDESMECLY-QCMZQTNXSA-N
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Description

Synthesis Analysis

Dihydroergotamine is synthesized by reducing an unsaturated bond in ergotamine. This modification results in a changed pharmacologic profile. Notably, DHE exhibits greater alpha-adrenergic antagonist activity and much less potent arterial vasoconstriction and emetic potential compared to ergotamine .


Molecular Structure Analysis

The molecular formula of dihydroergotamine tartrate is (C33H37N5O5)2 · C4H6O6 . It is a complex compound with a structure derived from the ergot fungus. The tartrate salt form enhances its solubility and bioavailability .

Scientific Research Applications

Migraine Treatment

Dihydroergotamine tartrate (DHE) is an ergot alkaloid that has been extensively utilized and studied in the treatment of episodic and chronic migraine . It has been found to be a significantly less potent arterioconstrictor than ergotamine tartrate (ET), making it a potentially safer drug . DHE is also associated with a markedly lower incidence of medication-withdrawal headache, nausea, and vomiting than ET .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics and pharmacodynamics of DHE have been studied in detail, particularly in comparison to ET . Structural differences between these two compounds account for clinically important distinctions in their pharmacokinetic, pharmacodynamic, and adverse event profiles .

Vasoconstriction

DHE acts as an agonist at vascular serotonin receptors . This vasoconstrictive property has been utilized in clinical research and practice to diagnose, prevent, or treat disease .

Dopamine Receptor Agonist

DHE is a partial agonist at dopamine D2 receptors . This property could potentially be exploited in the treatment of diseases related to dopamine dysfunction.

α-Adrenergic Receptor Agonist

DHE is a partial agonist at α-adrenergic receptors . This could potentially have applications in the treatment of conditions related to α-adrenergic receptor dysfunction.

Lung Cancer Treatment

Research has indicated that DHE can induce apoptosis and mitophagy in lung cancer cells . This suggests potential applications in the field of oncology, particularly in the treatment of lung cancer.

Mechanism of Action

Target of Action

Dihydroergotamine tartrate (DHE) is a semi-synthetic derivative of ergotamine . It primarily targets serotonin receptors, specifically 5-HT1Dα and 5-HT1Dβ . These receptors play a crucial role in the regulation of mood, appetite, and sleep. DHE also shows high affinity for 5-HT1A , 5-HT2A , and 5-HT2C receptors .

Mode of Action

DHE acts as a partial agonist and/or antagonist at tryptaminergic, dopaminergic, and alpha-adrenergic receptors depending on their site . It causes constriction of peripheral and cranial blood vessels and produces depression of central vasomotor centers . This interaction with its targets leads to a decrease in the amplitude of pulsation in cranial arteries and a reduction in hyperperfusion of the basilar artery territory .

Biochemical Pathways

DHE’s action affects several biochemical pathways. It induces apoptosis and mitophagy, processes that regulate cell death and survival . It also disturbs ATP production, leading to adenosine triphosphate depletion . This disturbance in energy production can trigger cellular stress responses and influence cell survival.

Pharmacokinetics

DHE is erratically absorbed through the gut, with absorption ranging from 10 to 60% and extremely poor oral bioavailability . Therefore, it is typically administered via non-oral routes. Intravenous administration of DHE is particularly effective for treating acute migraines . Recent improvements have been made in the design of intranasal delivery devices, allowing for greater delivery of DHE solution to the vasculature-rich upper nasal cavity .

Result of Action

The molecular and cellular effects of DHE’s action include decreased membrane permeability, increased reactive oxygen species (ROS) generation, and induction of apoptosis . These changes can lead to cell death, particularly in cancer cells . DHE also activates mitophagy for damaged mitochondria .

Action Environment

The efficacy and stability of DHE can be influenced by various environmental factors. For instance, the design of delivery devices can significantly impact the bioavailability of DHE . Additionally, individual patient characteristics, such as metabolic rate and overall health status, can also affect the drug’s action and efficacy.

properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H37N5O5.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,23-,25-,26+,27+,32-,33+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYQJUDESMECLY-BSOFEWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H80N10O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroergotamine (+)-tartrate salt

CAS RN

5989-77-5
Record name Bis[5'α-benzyl-9,10α-dihydro-12'-hydroxy-2'-methylergotaman-3',6',18-trione] [R-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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